4,4'-Methylenebis(N,N-dimethylaniline)

Description

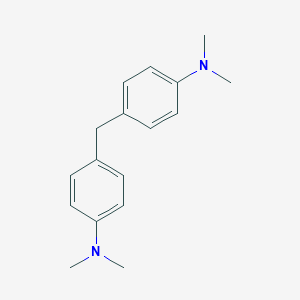

4,4'-Methylenebis(N,N-dimethylaniline) (CAS No. 101-61-1), also known as Michler’s base, is a symmetrical aromatic diamine with a methylene (-CH2-) bridge connecting two N,N-dimethylaniline groups. Its molecular formula is C17H22N2 (molecular weight: 254.37 g/mol). This compound is synthesized via multiple pathways:

- Benzoxazine-mediated synthesis: Reaction of benzoxazine derivatives (e.g., T-a) with N,N-dimethylaniline at 120°C forms the compound through methylene group migration from the oxazine ring or via nucleophilic attack and coupling mechanisms .

- Catalytic N,N-methylation: High-yield synthesis (up to 95%) is achieved by N,N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate (DMC) over a NaY catalyst under mild conditions .

- Electrochemical oxidation: Anodic oxidation of N,N-dimethylaniline in acetonitrile yields 4,4'-methylenebis(N,N-dimethylaniline) alongside N,N,N',N'-tetramethylbenzidine (TMB) .

The compound exhibits a planar structure with para-substituted dimethylamino groups, as confirmed by vibrational spectroscopy and computational studies . Its applications span polymer chemistry (e.g., epoxy resin modification for carbon fiber composites) , catalysis, and biological studies (e.g., as a competitive inhibitor in molecular imprinting) .

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLEMMIVRBKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020869 | |

| Record name | 4,4'-Methylenebis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline] | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

412 °F (NTP, 1992), 211 °C | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg] | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand | |

CAS No. |

101-61-1 | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyldiaminodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Michler's base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-4,4'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICHLER'S BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6SPP9K4WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

194 to 196 °F (NTP, 1992), 91.5 °C | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Mechanism and Catalyst Selection

The catalytic N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate (DMC) represents a modern, high-yield approach. This method employs NaY zeolite as a catalyst, facilitating the sequential methylation of MDA’s amine groups. The reaction proceeds via nucleophilic substitution, where DMC acts as both a methylating agent and a solvent.

The NaY zeolite’s microporous structure enhances reactant adsorption, promoting selective methylation at the nitrogen centers. Theoretical studies suggest that the catalyst’s Brønsted acid sites stabilize transition states, reducing energy barriers for methyl group transfer.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Value | Effect on Yield | By-product Formation |

|---|---|---|---|

| Temperature | 190°C | Maximizes at 97% | Increases above 200°C |

| Reaction Time | 6 hours | 97% yield | Prolonged time >8h ↑ |

| Catalyst Loading | 4.5 mol% | Balanced efficiency | Excess ↑ side reactions |

| DMC:MDA Molar Ratio | 10:1 | Ensures complete methylation | Lower ratios ↓ yield |

Under these conditions, the reaction achieves a 97% yield of MBDMA, with three N-methylated derivatives (e.g., mono- and di-methylated intermediates) constituting the primary by-products.

Catalyst Reusability and Industrial Viability

The NaY catalyst demonstrates remarkable stability, retaining >90% yield after three cycles. Post-reaction characterization via XRD and BET analysis confirms minimal structural degradation, underscoring its suitability for continuous production.

Traditional Synthesis via Formaldehyde Condensation

Reaction Pathway and Limitations

The classical method involves condensing N,N-dimethylaniline with formaldehyde under acidic conditions (e.g., HCl or H₂SO₄). This Friedel-Crafts-type reaction forms a methylene bridge between two aromatic rings:

While this route is straightforward, it suffers from challenges:

Industrial Adaptations

Large-scale implementations employ excess formaldehyde (1.5–2.0 equivalents) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve efficiency. Continuous-flow reactors mitigate heat management issues, achieving 82% yield at 120°C with a 30-minute residence time.

By-product Analysis and Mitigation Strategies

Identification of By-products

In catalytic methylation, three N-methylated intermediates are observed:

-

Mono-N-methyl-MDA (m/z 241.2)

-

Di-N-methyl-MDA (m/z 255.3)

-

Tri-N-methyl-MDA (m/z 269.4)

These arise from incomplete methylation and are minimized by maintaining a 10:1 DMC:MDA ratio.

Strategies for By-product Reduction

-

Dynamic Reaction Monitoring : In situ ¹H NMR tracks intermediate concentrations, enabling real-time adjustments.

-

Catalyst Modification : Ion-exchanged NaY (e.g., K⁺-NaY) reduces pore size, sterically hindering bulkier by-products.

Alternative Synthetic Routes

Ionic Liquid-Mediated Synthesis

Preliminary studies indicate that imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) enhance reaction rates at lower temperatures (150°C). However, catalyst recovery remains challenging, limiting industrial adoption.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Factor | Catalytic Methylation | Traditional Condensation |

|---|---|---|

| Raw Material Cost | High (DMC) | Low (formaldehyde) |

| Energy Consumption | Moderate (190°C) | High (corrosive acids) |

| By-product Management | Low | High |

| Overall Yield | 97% | 82% |

The catalytic method’s superior yield and lower waste generation justify its higher initial costs for large-volume applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

Polymer Production

4,4'-Methylenebis(N,N-dimethylaniline) is widely used as a hardener in epoxy resins. Its incorporation enhances the durability and chemical resistance of coatings, making it valuable in construction and automotive industries. The compound improves the mechanical properties of polymers, contributing to their longevity and performance .

Textile Dyes

This compound plays a crucial role in dye synthesis, providing vibrant colors with excellent fastness properties. It is particularly useful in the textile industry for producing high-quality dyes that withstand washing and light exposure .

Pharmaceutical Intermediates

In pharmaceutical chemistry, 4,4'-Methylenebis(N,N-dimethylaniline) serves as an intermediate in the synthesis of various drugs. Its role is critical in developing effective medications and diagnostic agents .

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying substances such as lead. Its ability to form stable complexes makes it an essential reagent in environmental monitoring and quality control processes .

Adhesives and Sealants

In the manufacturing sector, 4,4'-Methylenebis(N,N-dimethylaniline) is used in adhesives formulations due to its strong bonding capabilities. This application is vital for construction and assembly processes where durability is paramount .

Data Table: Applications Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Production | Used as a hardener in epoxy resins | Enhances durability and chemical resistance |

| Textile Dyes | Synthesizes vibrant dyes with excellent fastness | High-quality color retention |

| Pharmaceutical Intermediates | Acts as an intermediate in drug synthesis | Contributes to effective medication development |

| Analytical Chemistry | Reagent for lead detection and other analyses | Aids in environmental monitoring |

| Adhesives and Sealants | Incorporated into adhesive formulations | Provides strong bonding capabilities |

Case Study 1: Mutagenicity Testing

A study evaluated the mutagenic potential of 4,4'-Methylenebis(N,N-dimethylaniline), revealing significant DNA damage in cultured mammalian cells. The compound increased mutation frequency compared to control groups, indicating potential health risks associated with exposure.

Case Study 2: Environmental Impact Assessment

An EPA risk assessment highlighted the long-term environmental effects of this compound due to its toxicity. The study reported substantial bioaccumulation in aquatic organisms, leading to recommendations for stringent regulations on its use and disposal practices .

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N,N-dimethylaniline) involves its interaction with various molecular targets and pathways. It acts as an intermediate in chemical reactions, facilitating the formation of complex organic compounds. The compound’s effects are primarily due to its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and properties .

Comparison with Similar Compounds

Functional and Application Differences

- Reactivity: 4,4'-Methylenebis(N,N-dimethylaniline) participates in electrophilic substitutions due to electron-donating dimethylamino groups, enabling use in polymerization and dye synthesis . MDA lacks dimethyl groups, making it more reactive toward isocyanate formation but highly toxic . MOCA’s chlorine substituents enhance its reactivity as a crosslinker but increase toxicity .

Selectivity in Adsorption :

Molecularly imprinted polymers (MIPs) show higher selectivity for MDA (adsorption capacity: 71.63 µmol/g) compared to 4,4'-methylenebis(N,N-dimethylaniline) (selectivity coefficient k = 3.68) due to steric and electronic differences .Catalytic Byproducts :

Reactions of N,N-dimethylaniline with formic acid over Pd/In2O3 yield 52% 4,4'-methylenebis(N,N-dimethylaniline) alongside methylated derivatives, whereas blocked para positions (e.g., 4,N,N-trimethylaniline) prevent coupling .

Spectroscopic and Thermal Properties

- Vibrational Spectra :

- Thermal Stability :

- Epoxy resins modified with 4,4'-methylenebis(N,N-dimethylaniline) exhibit thermal stability >300°C, outperforming MDA-based polymers .

- Polyurethane films derived from 4,4′-methylenebis(cyclohexyl isocyanate) display superior mechanical strength (tensile strength: 25–40 MPa) compared to aromatic analogs .

Biological Activity

4,4'-Methylenebis(N,N-dimethylaniline), commonly known as Michler's Base, is an organic compound with significant biological activity. Its structure consists of two dimethylamino groups connected by a methylene bridge to a biphenylmethane backbone. This compound has been widely studied for its potential applications in various fields, including analytical chemistry, toxicology, and environmental science.

- Molecular Formula : CHN

- Molecular Weight : 254.37 g/mol

- Appearance : Beige to brown crystalline powder

- Melting Point : 86°C to 90°C

- Boiling Point : 390°C

- Solubility : Insoluble in water; soluble in organic solvents like benzene and ether.

The biological activity of 4,4'-Methylenebis(N,N-dimethylaniline) can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Its dimethylamino groups can form coordination bonds with metal ions, which is particularly relevant in its role in analytical chemistry for detecting metal ions such as lead. Furthermore, the compound has been shown to induce oxidative stress and can lead to the formation of methaemoglobin, potentially causing cyanosis if absorbed in significant quantities .

Toxicological Profile

Research indicates that 4,4'-Methylenebis(N,N-dimethylaniline) exhibits mutagenic and carcinogenic properties. Studies have demonstrated that chronic exposure can cause:

- Carcinogenic Effects : Induction of liver cell and thyroid follicular cell carcinomas in animal models .

- Toxicity to Aquatic Life : Classified as very toxic to aquatic organisms, raising concerns about environmental impact.

- Formation of Methaemoglobin : This can lead to oxygen transport issues in the blood, manifesting as cyanosis .

Case Study: Mutagenicity Testing

In a study evaluating the mutagenic potential of 4,4'-Methylenebis(N,N-dimethylaniline), it was found that exposure resulted in significant DNA damage in cultured mammalian cells. The compound was shown to increase the frequency of mutations compared to control groups. This indicates a direct interaction with genetic material, raising serious health concerns regarding its use and exposure levels .

Environmental Impact Assessment

A risk assessment conducted by the EPA highlighted the compound's potential for long-term environmental effects due to its toxicity. The study reported substantial bioaccumulation in aquatic organisms, leading to recommendations for stringent regulations on its use and disposal .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N,N-Dimethyl-p-phenylenediamine | 101-77-9 | Used in dye production; less hazardous than Michler's Base |

| Michler's Ketone | 88-99-9 | An aromatic ketone precursor; used similarly in dyes |

| N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane | 101-61-1 | Similar structure; used for similar applications |

The unique reactivity profile of 4,4'-Methylenebis(N,N-dimethylaniline) sets it apart from these compounds due to its specific applications in dye chemistry and its associated health hazards .

Q & A

Basic Question: How can researchers optimize the synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) to minimize byproduct formation?

Answer:

The synthesis involves methylation of aromatic amines using catalysts like Pd/In₂O₃. Key parameters include:

- Temperature : Reactions at 200°C favor selective methylation but require precise control to avoid over-methylation (e.g., Friedel-Crafts side reactions) .

- Reaction Time : Shorter durations (e.g., 18 hours) reduce the formation of methylated derivatives, while prolonged times increase side-products like 4,4'-methylenebis(3-chloro-N,N-dimethylaniline) .

- Catalyst Loading : A 4.5 mol% catalyst concentration balances efficiency and cost. Excess catalyst may promote undesired pathways .

Methodological Tip: Monitor reaction progress via ¹H NMR to detect intermediates (e.g., DMSO-d6 soluble fractions) and adjust conditions dynamically .

Basic Question: What safety protocols are critical when handling 4,4'-Methylenebis(N,N-dimethylaniline) in laboratory settings?

Answer:

The compound is classified as a Category 2 carcinogen (Germany MAK Commission) and a Proposition 65-listed carcinogen (California). Key protocols include:

- Percutaneous Protection : Use nitrile gloves and lab coats to prevent skin absorption .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust.

- Waste Disposal : Segregate waste according to EPA guidelines (e.g., ERG 153 for spill management) .

Reference Databases : Consult ChemIDplus and ECHA for updated hazard classifications .

Advanced Question: What mechanistic insights explain the formation of 4,4'-Methylenebis(N,N-dimethylaniline) in benzoxazine reactions?

Answer:

The compound forms via methylene group migration from benzoxazine intermediates. Mechanistic steps include:

Nucleophilic Attack : N,N-dimethylaniline opens the benzoxazine ring, generating a polarized methylene group.

Electrophilic Substitution : A second N,N-dimethylaniline attacks the activated carbon, forming the bis-dimethylaniline structure .

Hydrogen Bonding : Stabilizes intermediates, enhancing electrophilicity (confirmed by blocking para positions in control experiments) .

Experimental Validation : Use ¹H NMR to track intermediates and DFT calculations to model charge distribution .

Advanced Question: How can molecularly imprinted polymers (MIPs) selectively detect 4,4'-Methylenebis(N,N-dimethylaniline) in complex matrices?

Answer:

MIPs are synthesized using:

- Template Molecule : MDA (4,4'-methylenedianiline) as a structural analogue.

- Crosslinkers : Ethylene glycol dimethacrylate optimizes pore size for selective binding .

- Selectivity Testing : Competitive adsorption studies with analogues (e.g., 4-aminobiphenyl) show MIPs exhibit a selectivity coefficient (k) of 3.68 for 4,4'-Methylenebis(N,N-dimethylaniline) .

Analytical Validation : Langmuir isotherm models (R² > 0.98) confirm monolayer adsorption, with a maximum capacity of 71.63 µmol/g .

Advanced Question: What electrochemical methods are effective for quantifying 4,4'-Methylenebis(N,N-dimethylaniline) in environmental samples?

Answer:

Voltammetric Techniques :

- Electrode Modification : Use carbon paste electrodes functionalized with 4,4′-methylenebis(N,N-dimethylaniline) as redox mediators.

- Detection Limit : Achieves sub-ppm sensitivity in aqueous solutions .

Interference Mitigation : Pre-treat samples with SPE (solid-phase extraction) to remove chlorophenols and other reducible interferents .

Data Contradiction Analysis: How can conflicting carcinogenicity classifications (e.g., Germany vs. California) inform risk assessment?

Answer:

- Germany (MAK) : Classifies it as Category 2 (suspected human carcinogen) with no MAK value, emphasizing percutaneous exposure risks .

- California (Prop 65) : Lists it as a known carcinogen, requiring explicit warnings .

Resolution : Prioritize stricter protocols (e.g., dual glove layers) and validate exposure limits via biomonitoring (e.g., urine metabolites) in longitudinal studies.

Advanced Byproduct Analysis: What strategies mitigate byproduct formation in large-scale syntheses?

Answer:

- Catalyst Screening : Pd/In₂O₃ reduces side-reactions vs. Lewis acids like BF₃·OEt₂, which promote methylene migration .

- Solvent Optimization : Polar aprotic solvents (e.g., DME) enhance selectivity by stabilizing transition states .

- Post-Reaction Quenching : Acidic workup precipitates byproducts (e.g., chlorinated derivatives), followed by column chromatography (silica gel, hexane/EtOAc) .

Material Science Application: How is 4,4'-Methylenebis(N,N-dimethylaniline) utilized in polymer composites?

Answer:

- Benzoxazine Resins : Acts as a crosslinking agent, lowering polymerization temperatures (120°C vs. traditional 180°C) .

- Thermal Stability : TGA shows composites retain >90% mass at 300°C, ideal for aerospace coatings.

- Mechanism : Forms methylene linkages via nucleophilic aromatic substitution, confirmed by FT-IR and DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.